2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine
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Overview
Description
2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine is a heterocyclic compound that contains a benzothiazepine core. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:
Starting Materials: 4-Chlorobenzaldehyde, thiophene-2-carboxylic acid, and o-phenylenediamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or acetic acid, with heating and stirring to facilitate the reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(phenyl)-2,3-dihydrobenzo[b][1,4]thiazepine
- 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine
Uniqueness
2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNS2/c20-14-9-7-13(8-10-14)19-12-16(17-6-3-11-22-17)21-15-4-1-2-5-18(15)23-19/h1-11,19H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZOWBFUUQVCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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